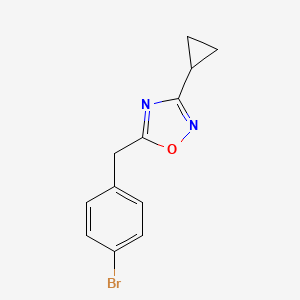

5-(4-bromobenzyl)-3-cyclopropyl-1,2,4-oxadiazole

Description

Overview of Five-Membered Heterocyclic Systems in Academic Research

Heterocyclic chemistry is a cornerstone of medicinal chemistry, with five-membered ring systems being of particular interest to researchers. glpbio.com These structures, which contain at least one atom other than carbon within the ring, are integral to a vast array of biologically active molecules, including vitamins, hormones, and alkaloids. uobasrah.edu.iq Five-membered heterocycles such as imidazole, pyrazole, oxadiazole, thiadiazole, and triazole are key structural motifs found in numerous clinically approved drugs. mdpi.com Their prevalence is due to the versatile physicochemical properties they impart to a molecule, which can enhance attributes like membrane permeability, aqueous solubility, and the ability to bind with biological targets. glpbio.com The planar structure and the presence of heteroatoms like nitrogen, oxygen, and sulfur allow for a variety of intermolecular interactions, making them privileged scaffolds in drug discovery. mdpi.commdpi.com

Importance of the 1,2,4-Oxadiazole (B8745197) Scaffold in Contemporary Chemical and Biological Studies

Among the various five-membered heterocycles, the 1,2,4-oxadiazole ring has garnered considerable attention in medicinal chemistry. nih.gov This five-membered ring containing one oxygen and two nitrogen atoms is a significant pharmacophore—a structural feature responsible for a molecule's biological activity. smolecule.com The 1,2,4-oxadiazole nucleus is considered a bioisosteric equivalent for ester and amide groups, meaning it can replace these groups in a molecule without significantly altering its biological activity, often while improving metabolic stability. researchgate.net

Derivatives of 1,2,4-oxadiazole have been investigated for a wide spectrum of pharmacological activities. Research has demonstrated their potential as antimicrobial, anticancer, anti-inflammatory, neuroprotective, and antidiabetic agents. researchgate.net The thermal and chemical stability of the oxadiazole ring contributes to its robustness in biological systems, making it an attractive framework for the development of new therapeutic agents. mdpi.com This versatility has led to its incorporation into a number of commercially available drugs and a multitude of compounds currently under investigation. nih.gov

Structural Framework and Synthetic Challenges Associated with 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole is a planar, aromatic heterocyclic system. The arrangement of the one oxygen and two nitrogen atoms within the five-membered ring leads to a unique distribution of electrons, influencing its chemical properties. researchgate.net The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a primary focus of research, as substitution at these positions allows for the modulation of the molecule's properties.

Several synthetic routes to the 1,2,4-oxadiazole core have been developed, each with its own set of advantages and challenges. The most widely applied methods include:

Reaction of Amidoximes with Acylating Agents: This is a classical and common approach where an amidoxime (B1450833) is reacted with a carboxylic acid or its derivatives (such as acyl chlorides or esters). The reaction typically proceeds through an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring. A significant challenge in this method is controlling the reaction conditions to ensure efficient cyclization and minimize the formation of by-products. uobasrah.edu.iq

1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with a nitrile. While effective, the generation of unstable nitrile oxides in situ requires careful control of the reaction environment.

The primary challenges in synthesizing these compounds often revolve around achieving high yields, ensuring regioselectivity (in cases where asymmetrical precursors are used), and developing environmentally benign procedures that avoid harsh reagents or solvents.

Table 1: Common Synthetic Routes for 1,2,4-Oxadiazoles

| Synthetic Method | Key Reactants | General Description |

|---|---|---|

| Amidoxime Acylation | Amidoxime + Carboxylic Acid/Derivative | Condensation followed by cyclodehydration. |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Nitrile | [3+2] cycloaddition reaction. |

Contextualization of 5-(4-bromobenzyl)-3-cyclopropyl-1,2,4-oxadiazole within Oxadiazole Research

This compound is a specific derivative that exemplifies the structural diversity achievable within this class of compounds. Its structure is characterized by a central 1,2,4-oxadiazole ring substituted at the 3-position with a cyclopropyl (B3062369) group and at the 5-position with a 4-bromobenzyl group.

This particular combination of substituents makes it a compound of interest in medicinal chemistry research. The presence of the 1,2,4-oxadiazole core suggests potential for a range of biological activities seen in other derivatives, such as antimicrobial or anticancer properties. smolecule.com The 4-bromobenzyl moiety introduces a halogenated aromatic ring, a common feature in many pharmacologically active compounds that can influence binding affinity and metabolic stability. The cyclopropyl group is a small, rigid ring that can act as a conformational constraint and is often used to improve metabolic stability and target engagement. The uniqueness of this specific combination of a halogenated substituent and a cyclic alkyl group may enhance its biological activities compared to other similar compounds. smolecule.com Therefore, this compound serves as a candidate for further investigation in drug discovery programs. smolecule.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1165931-71-4 |

| Molecular Formula | C12H11BrN2O |

| Molecular Weight | 279.13 g/mol |

| IUPAC Name | 5-[(4-bromophenyl)methyl]-3-cyclopropyl-1,2,4-oxadiazole |

| SMILES | C1CC1C2=NOC(=N2)CC3=CC=C(C=C3)Br |

Structure

3D Structure

Properties

IUPAC Name |

5-[(4-bromophenyl)methyl]-3-cyclopropyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c13-10-5-1-8(2-6-10)7-11-14-12(15-16-11)9-3-4-9/h1-2,5-6,9H,3-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEOPLJNLGDIGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601200708 | |

| Record name | 5-[(4-Bromophenyl)methyl]-3-cyclopropyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1165931-71-4 | |

| Record name | 5-[(4-Bromophenyl)methyl]-3-cyclopropyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1165931-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(4-Bromophenyl)methyl]-3-cyclopropyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms in 1,2,4 Oxadiazole Formation

Mechanistic Pathways of Amidoxime (B1450833) Cyclization

The reaction of an amidoxime with a carboxylic acid derivative is a cornerstone for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov This pathway, considered a [4+1] approach, involves two primary stages: the initial acylation of the amidoxime followed by an intramolecular cyclodehydration. chim.itmdpi.com

The first step is the O-acylation of the amidoxime by an acylating agent, such as an acyl chloride, anhydride (B1165640), or a carboxylic acid activated by a coupling agent. researchgate.netnih.gov This forms an O-acylamidoxime intermediate. mdpi.comresearchgate.net This intermediate is often stable enough to be isolated but is typically generated in situ. chim.itresearchgate.net The subsequent and rate-determining step is the intramolecular cyclization of the O-acylamidoxime, which occurs via a nucleophilic attack of the amidoxime's nitrogen atom on the carbonyl carbon of the acyl group. This is followed by the elimination of a water molecule to yield the final 1,2,4-oxadiazole (B8745197) ring. researchgate.net The cyclization is commonly promoted by heat or by using a base or acid catalyst. mdpi.comresearchgate.net For instance, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been effectively used as a catalyst for this cyclization at room temperature. nih.gov

For the synthesis of a specific compound like 5-(4-bromobenzyl)-3-cyclopropyl-1,2,4-oxadiazole, this pathway would involve the reaction of cyclopropanecarboximidamide, N-hydroxy- (cyclopropyl amidoxime) with an activated form of 2-(4-bromophenyl)acetic acid.

Table 1: Key Steps in Amidoxime Cyclization

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Acylation | The amidoxime reacts with an acylating agent (e.g., acyl chloride, anhydride). | O-acylamidoxime |

| 2. Cyclization | Intramolecular nucleophilic attack by the nitrogen of the amidoxime onto the carbonyl carbon. | Tetrahedral intermediate |

| 3. Dehydration | Elimination of a water molecule from the tetrahedral intermediate to form the stable aromatic ring. | 1,2,4-Oxadiazole |

Detailed Studies on 1,3-Dipolar Cycloaddition Mechanisms

The 1,3-dipolar cycloaddition is another fundamental and widely utilized method for constructing the 1,2,4-oxadiazole ring. This reaction is classified as a [3+2] cycloaddition, where a three-atom 1,3-dipole reacts with a two-atom component (a dipolarophile). chim.it In this context, the 1,3-dipole is a nitrile oxide, which reacts with a nitrile as the dipolarophile. organic-chemistry.org

Nitrile oxides are highly reactive intermediates that are typically generated in situ from precursors like aldoximes (via oxidation), hydroximoyl chlorides (via dehydrochlorination), or nitroalkanes. arkat-usa.orgchem-station.comrsc.org Once formed, the nitrile oxide undergoes a concerted cycloaddition with a nitrile. The mechanism involves the simultaneous formation of two new sigma bonds, leading directly to the 1,2,4-oxadiazole heterocycle without the formation of an isolable intermediate. chem-station.comyoutube.com The regioselectivity of this reaction is a key advantage; the substituent from the nitrile oxide precursor becomes the C3 substituent of the oxadiazole, while the substituent from the nitrile becomes the C5 substituent.

This method offers a complementary approach to the amidoxime pathway. For example, this compound could be synthesized by the 1,3-dipolar cycloaddition of in situ-generated cyclopropanecarbonitrile (B140667) oxide with 2-(4-bromophenyl)acetonitrile.

Table 2: Comparison of Precursors in 1,3-Dipolar Cycloaddition

| Nitrile Oxide Precursor | Reagent for In Situ Generation | Reference |

|---|---|---|

| Aldoximes | Oxidizing agents (e.g., hypervalent iodine reagents) | arkat-usa.org |

| Hydroximoyl Chlorides | Base (e.g., triethylamine) | maynoothuniversity.ie |

Studies have explored non-conventional conditions, such as the use of green solvents or microwave irradiation, to facilitate these cycloadditions. nih.gov

Understanding Oxidative Cyclization Mechanisms

A more recent approach to 1,2,4-oxadiazole synthesis involves oxidative cyclization, where the heterocyclic ring is formed through the oxidative coupling of bonds. mdpi.comnih.gov This strategy avoids the need for pre-functionalized starting materials like acyl chlorides or the in situ generation of highly reactive nitrile oxides.

Several types of oxidative cyclization have been reported. One common pathway involves the oxidative cyclization of amidoximes with aldehydes or methylarenes. nih.govnih.gov For instance, the reaction of amidoximes with aldehydes first yields a 1,2,4-oxadiazoline intermediate, which is then oxidized to the corresponding 1,2,4-oxadiazole. nih.gov Another pathway involves the direct oxidative cyclization of N-acyl amidines or N-benzyl amidoximes. mdpi.comrsc.org

The mechanism often involves the formation of a radical intermediate. For example, in the electrochemical synthesis from N-benzyl amidoximes, an iminoxy radical is generated through anodic oxidation. rsc.org This radical then undergoes a 1,5-hydrogen atom transfer (1,5-HAT) followed by intramolecular cyclization to form the product. rsc.org Various oxidizing agents have been employed, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), N-bromosuccinimide (NBS), iodine, and hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA). mdpi.comnih.govresearchgate.net The reaction with PIDA is proposed to proceed via an N-iodinated intermediate. mdpi.com

Table 3: Oxidizing Systems for 1,2,4-Oxadiazole Synthesis

| Starting Material | Oxidizing System | Mechanism Highlights | Reference |

|---|---|---|---|

| N-benzyl amidoximes | Anodic Oxidation | Iminoxy radical, 1,5-HAT, intramolecular cyclization | rsc.org |

| N-acylguanidines | PhI(OAc)₂ (PIDA) | N-iodinated intermediate | mdpi.com |

| Amidoximes | DDQ | Direct oxidative cyclization | researchgate.net |

| N-acyl amidines | NBS / Base | N-bromination followed by dehydrobromination | nih.gov |

Role of Catalysts in Reaction Pathways and Intermediates

Catalysts play a pivotal role in the formation of 1,2,4-oxadiazoles by influencing reaction rates, yields, and sometimes the mechanistic pathway itself. They can activate substrates, stabilize intermediates, or facilitate key bond-forming steps.

In amidoxime cyclization, both acid and base catalysts are common. Lewis acids such as zinc chloride (ZnCl₂), often used with a Brønsted acid like p-toluenesulfonic acid (PTSA), can activate the carbonyl group of the O-acylamidoxime intermediate, making it more electrophilic and promoting the intramolecular cyclization. organic-chemistry.org

In oxidative cyclization reactions, transition-metal catalysts, particularly copper, are frequently used. nih.govorganic-chemistry.org For example, in the cascade reaction of amidines and methylarenes, a copper catalyst facilitates the tandem process of oxidation, amination, and cyclization, which involves the formation of C–N, C–O, and N–O bonds. nih.gov Metal-free catalysts have also been developed; graphene oxide (GO) has been shown to act as a dual-function catalyst, serving as both a solid acid and an oxidizing agent to promote the oxidative cyclization of amidoximes. nih.gov

Catalysts can also be crucial in 1,3-dipolar cycloadditions. While many nitrile oxide cycloadditions are catalyst-free, metal catalysts (e.g., copper, ruthenium) can be employed to control the regioselectivity of the reaction between nitrile oxides and unsymmetrical alkynes, leading to different isoxazole (B147169) isomers. maynoothuniversity.ie Although less common for nitrile-nitrile oxide cycloadditions, the principle of catalytic control over cycloaddition pathways is well-established. maynoothuniversity.ie

Structural and Spectroscopic Characterization of 5 4 Bromobenzyl 3 Cyclopropyl 1,2,4 Oxadiazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of 5-(4-bromobenzyl)-3-cyclopropyl-1,2,4-oxadiazole is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369), benzyl (B1604629), and aromatic moieties. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the 1,2,4-oxadiazole (B8745197) ring and the bromine atom.

The protons of the 4-bromobenzyl group would appear as two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The benzylic methylene (B1212753) protons are expected to produce a singlet. The cyclopropyl group's protons would present as a set of multiplets in the upfield region of the spectrum.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Cyclopropyl-CH | ~1.20-1.40 | Multiplet |

| Cyclopropyl-CH₂ | ~1.00-1.20 | Multiplet |

| Benzyl-CH₂ | ~4.20 | Singlet |

| Aromatic-CH (ortho to CH₂) | ~7.25 | Doublet |

| Aromatic-CH (ortho to Br) | ~7.50 | Doublet |

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. The carbons of the 1,2,4-oxadiazole ring are expected to resonate at downfield chemical shifts due to their heterocyclic and aromatic nature. The carbons of the 4-bromobenzyl and cyclopropyl groups will have characteristic chemical shifts.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Cyclopropyl-CH | ~10-15 |

| Cyclopropyl-CH₂ | ~5-10 |

| Benzyl-CH₂ | ~35-40 |

| Aromatic-C (quaternary, attached to CH₂) | ~135-140 |

| Aromatic-CH (ortho to CH₂) | ~130-132 |

| Aromatic-CH (ortho to Br) | ~132-134 |

| Aromatic-C (quaternary, attached to Br) | ~120-125 |

| Oxadiazole-C3 | ~165-170 |

| Oxadiazole-C5 | ~175-180 |

Advanced NMR Techniques (e.g., 2D-NMR, NOESY) for Conformational Analysis

To gain deeper insights into the three-dimensional structure and connectivity of this compound and its analogs, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish proton-proton and proton-carbon correlations, respectively, confirming the assignments made in the 1D spectra.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be utilized for conformational analysis. This technique detects through-space interactions between protons that are in close proximity, providing crucial information about the spatial arrangement of the different parts of the molecule, such as the relative orientation of the cyclopropyl and 4-bromobenzyl substituents with respect to the oxadiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the aromatic, benzylic, and cyclopropyl groups, as well as the C=N and C-O-C stretching vibrations of the 1,2,4-oxadiazole ring.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch (benzyl, cyclopropyl) | 3000-2850 |

| C=N stretch (oxadiazole) | 1620-1580 |

| C-O-C stretch (oxadiazole) | 1250-1200 |

| C-Br stretch | 700-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would likely exhibit absorption bands corresponding to π → π* transitions within the aromatic phenyl ring and the 1,2,4-oxadiazole heterocycle. The presence of the bromine atom and the conjugation between the rings would influence the wavelength of maximum absorption (λmax).

Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) |

| π → π* (Phenyl ring) | ~220-240 |

| π → π* (Oxadiazole ring) | ~250-280 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₂H₁₁BrN₂O.

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). The fragmentation pattern would provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the benzyl C-C bond, loss of the cyclopropyl group, and fragmentation of the oxadiazole ring.

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M]⁺ | 278/280 | Molecular ion |

| [M - C₃H₅]⁺ | 237/239 | Loss of cyclopropyl radical |

| [C₇H₆Br]⁺ | 169/171 | 4-Bromobenzyl cation |

| [C₉H₇N₂O]⁺ | 159 | Fragment containing the oxadiazole and cyclopropyl rings |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information regarding the molecule's conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While a specific crystal structure for this compound is not publicly available, analysis of closely related analogs containing the key structural motifs—the 1,2,4-oxadiazole ring, the 4-bromobenzyl group, and a cyclopropyl substituent—allows for a detailed and predictive understanding of its solid-state characteristics. rsc.orguzh.chnih.gov

The molecular geometry of this compound can be inferred from crystallographic data of analogous compounds. For instance, the structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole provides representative data for the bond lengths and angles within the bromobenzyl moiety and the oxadiazole ring. uzh.chresearchgate.net The bond lengths within the 1,2,4-oxadiazole ring are expected to show partial double bond character, indicating electron delocalization within the heterocyclic system. acs.org

Table 1: Representative Bond Lengths from Analogous Structures (Å) Data derived from a structurally related 1,3,4-oxadiazole (B1194373) analog. uzh.chresearchgate.net

| Bond | Expected Length (Å) | Bond | Expected Length (Å) |

| C-Br | ~1.90 | C=N (oxadiazole) | ~1.30 |

| C-C (phenyl) | ~1.39 | C-N (oxadiazole) | ~1.37 |

| C-O (oxadiazole) | ~1.36 | N-O (oxadiazole) | ~1.42 |

| C-C (cyclopropyl) | ~1.51 | C-CH₂ | ~1.50 |

Table 2: Representative Bond Angles from Analogous Structures (°) Data derived from a structurally related 1,3,4-oxadiazole analog. uzh.chresearchgate.net

| Angle | Expected Value (°) | Angle | Expected Value (°) |

| C-C-C (phenyl) | ~120 | C-O-N (oxadiazole) | ~105 |

| C-C-Br (phenyl) | ~120 | C-N=C (oxadiazole) | ~110 |

| C-C-C (cyclopropyl) | ~60 | N-C-N (oxadiazole) | ~115 |

| Ph-CH₂-C | ~112 | C-C-N (oxadiazole) | ~125 |

The crystal packing of oxadiazole derivatives is significantly influenced by a network of weak noncovalent interactions. rsc.org These interactions, while individually weak, collectively play a vital role in the stability and arrangement of molecules in the crystal lattice. rsc.orgresearchgate.net For this compound, several types of intermolecular contacts are anticipated.

C-H···N Interactions: The nitrogen atoms of the 1,2,4-oxadiazole ring are potential acceptors for weak hydrogen bonds. rsc.org Hydrogen atoms from the cyclopropyl group, the methylene bridge, and the aromatic bromobenzyl ring can act as donors, forming C-H···N interactions that link molecules into larger supramolecular assemblies. rsc.orgresearchgate.net

C-H···π Interactions: The electron-rich π-system of the bromophenyl ring can act as an acceptor for hydrogen atoms from neighboring molecules. nih.govnih.gov These C-H···π interactions, where a C-H bond points towards the face of the aromatic ring, are crucial for stabilizing the crystal packing in many aromatic compounds. rsc.orgmdpi.com

Other Interactions: While lacking classical hydrogen bond donors (like O-H or N-H), the molecule can participate in other significant noncovalent interactions. Halogen bonding, involving the bromine atom, and π-π stacking interactions between the phenyl and/or oxadiazole rings of adjacent molecules are also plausible. nih.govmdpi.comspbu.ru Studies on similar structures show that π-π stacking involving the oxadiazole core is a significant factor in crystal assembly. nih.govspbu.ru These interactions collectively create a complex and stable three-dimensional crystalline architecture.

Table 3: Summary of Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| C-H···N | C-H (Cyclopropyl, Methylene, Phenyl) | N (Oxadiazole) | Formation of hydrogen-bonded motifs. rsc.orgresearchgate.net |

| C-H···π | C-H (Cyclopropyl, Methylene) | π-system (Phenyl Ring) | Stabilization of molecular layers. nih.govrsc.org |

| π-π Stacking | π-system (Phenyl, Oxadiazole) | π-system (Phenyl, Oxadiazole) | Contributes to crystal density and stability. nih.gov |

| Halogen Bonding | C-Br | N, O, or π-system (from another molecule) | Directional interactions influencing packing. mdpi.com |

Computational and Theoretical Studies on 1,2,4 Oxadiazoles

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to heterocyclic compounds to calculate various molecular properties, offering a balance between accuracy and computational cost. scirp.org Studies on related oxadiazole structures frequently employ DFT methods, such as the B3LYP/6-311+G** level of theory, to determine optimized geometries and electronic properties. scirp.orgscirp.org

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the electronic behavior of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and chemical reactivity. scirp.orgnih.gov In studies of various oxadiazole derivatives, the HOMO is often delocalized over one part of the molecule (e.g., a phenyl ring), while the LUMO is distributed on another, such as the oxadiazole ring itself, indicating pathways for intramolecular charge transfer. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability; higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability; lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A larger energy gap implies higher kinetic stability and lower chemical reactivity. scirp.org |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for electrophilic and nucleophilic attack. |

DFT calculations are a reliable tool for predicting the spectroscopic signatures of molecules. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra for oxadiazole-containing compounds have been shown to correlate well with experimental data. researchgate.net This predictive power is invaluable for confirming the identity and structure of newly synthesized compounds. researchgate.net For instance, calculated vibrational frequencies can be matched with experimental IR absorption bands, and computed chemical shifts can aid in the assignment of signals in ¹H-NMR and ¹³C-NMR spectra. researchgate.netmdpi.com

| Spectroscopic Method | Predicted Parameter | Application in Structural Analysis |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies (cm-1) | Correlates with the stretching and bending of specific bonds (e.g., C=N, C-O-C in the oxadiazole ring), confirming the presence of functional groups. casjournal.org |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (ppm) | Predicts the resonance of specific nuclei (¹H, ¹³C), aiding in the complete structural assignment of the molecule. researchgate.netuzh.ch |

| UV-Visible Spectroscopy | Electronic transitions (λmax) | Helps understand the electronic conjugation within the molecule by predicting absorption wavelengths. rsc.org |

The three-dimensional conformation of a molecule is critical to its physical properties and biological activity. Quantum chemical calculations can be used to perform conformational analyses, such as potential energy surface scans, to identify the most stable, low-energy conformers of a molecule. researchgate.net Furthermore, DFT can be used to assess the relative stability of different isomers. scirp.org For example, studies have compared the stability of 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373), finding that the 1,3,4-oxadiazole isomer is generally the most stable. scirp.orgscirp.org Such analyses are crucial for understanding the structural preferences and energetic landscape of compounds like 5-(4-bromobenzyl)-3-cyclopropyl-1,2,4-oxadiazole.

Molecular Docking Investigations of Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is central to structure-based drug design, providing insights into how a potential drug molecule might interact with its biological target. nih.gov The 1,2,4-oxadiazole scaffold is a common feature in molecules designed to interact with various biological targets. nih.gov

Molecular docking simulations place a ligand, such as this compound, into the active site of a target protein and calculate a "docking score" or binding energy. mdpi.com This score estimates the binding affinity, with a more negative value typically indicating a stronger, more favorable interaction. mdpi.combdpsjournal.org The simulation also provides the most likely binding pose or orientation of the ligand within the active site, which is crucial for understanding its mechanism of action. nih.gov For various oxadiazole derivatives, docking studies have successfully predicted binding to targets like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). mdpi.comnih.gov

| Docking Output | Description | Significance in Drug Discovery |

|---|---|---|

| Binding Affinity (Docking Score) | A numerical value, often in kcal/mol, that estimates the free energy of binding. | Used to rank and prioritize compounds; a lower (more negative) score suggests higher potency. mdpi.com |

| Binding Pose/Orientation | The predicted 3D arrangement of the ligand within the receptor's active site. | Reveals how the ligand fits into the binding pocket and which functional groups are positioned to interact with receptor residues. |

| Inhibition Constant (Ki) | A calculated value that represents the concentration of inhibitor required to produce half-maximum inhibition. | Provides a quantitative measure of a compound's predicted inhibitory potency. |

A critical outcome of molecular docking is the detailed visualization of non-covalent interactions between the ligand and the receptor. nih.gov These interactions are the basis of molecular recognition and binding affinity. For heterocyclic compounds, common interactions include:

Hydrogen Bonds: The nitrogen and oxygen atoms within the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors, forming strong interactions with donor residues (like Gln, Met, Thr) in a protein's active site. nih.govsemanticscholar.org

Hydrophobic Interactions: The nonpolar parts of the molecule, such as the cyclopropyl (B3062369) and bromobenzyl groups, can engage in favorable hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic bromophenyl ring and the 1,2,4-oxadiazole ring itself can participate in π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding site, which significantly contributes to binding stability. nih.govnih.gov

These identified interactions help explain the structure-activity relationship (SAR) and guide the rational design of more potent and selective analogs. mdpi.com

Molecular Dynamics Simulations for Complex Stability and Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. For compounds like this compound, MD simulations provide critical insights into their dynamic nature, both in solution and when interacting with biological targets. These simulations model the atomic movements by calculating the forces between atoms and integrating Newton's laws of motion, revealing how the molecule flexes, rotates, and interacts with its environment. tandfonline.com Studies on various 1,2,4-oxadiazole derivatives have successfully used MD simulations to understand their conformational stability and the dynamics of their complexes with enzymes, providing a basis for analyzing this specific compound. mdpi.comnih.gov

Conformational Stability in Solution

The conformational flexibility of this compound in an aqueous environment is a key determinant of its properties. The molecule's structure features several rotatable bonds: the bond connecting the cyclopropyl group to the oxadiazole ring, the methylene (B1212753) bridge between the oxadiazole and the bromophenyl ring, and the bond linking the benzyl (B1604629) group to the phenyl ring.

Key parameters analyzed during these simulations include:

Dihedral Angle Distribution: To identify the most probable rotational states (rotamers) of the side chains.

Solvent Accessible Surface Area (SASA): To understand how the molecule's conformation affects its interaction with the surrounding water molecules.

Ligand-Target Complex Dynamics

When a ligand like this compound binds to a biological target, such as an enzyme or receptor, the resulting complex is not static. MD simulations are instrumental in exploring the dynamics of this interaction, providing a detailed view of the stability of the binding pose and the key interactions that maintain it. tandfonline.com

For a hypothetical complex, simulations could reveal how the 4-bromobenzyl group settles into a hydrophobic pocket of the target protein, while the cyclopropyl group might make specific van der Waals contacts. The nitrogen and oxygen atoms of the 1,2,4-oxadiazole ring are capable of forming hydrogen bonds, which are critical for anchoring the ligand in the binding site. mdpi.com

MD simulations help to:

Assess Binding Stability: By calculating the RMSD of the ligand within the binding site, researchers can determine if the initial docked pose is stable or if the ligand shifts to a different conformation. tandfonline.com

Identify Key Interactions: Simulations can track the persistence of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions throughout the simulation period. tandfonline.com

Analyze Protein Flexibility: The Root Mean Square Fluctuation (RMSF) of protein residues can highlight which parts of the binding site are flexible and adapt to the ligand's presence. tandfonline.com

The data generated from such simulations can be summarized to quantify the stability of the ligand-target complex.

| Parameter | Description | Typical Value Range |

|---|---|---|

| Ligand RMSD | Measures the average deviation of the ligand's atoms from a reference structure, indicating binding stability. | 1-3 Å (stable binding) |

| Protein RMSF | Measures the flexibility of individual amino acid residues in the protein. | 0.5-4 Å |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | >50% (significant interaction) |

| Binding Free Energy (MM/PBSA) | An estimation of the binding affinity of the ligand to the target. | -20 to -100 kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. tsijournals.com For classes of molecules like 1,2,4-oxadiazoles, QSAR is a valuable tool for understanding the structural requirements for activity, optimizing lead compounds, and predicting the potency of novel analogs. nih.govnih.gov These methods rely on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

Correlation of Structural Descriptors with Predicted Biological Interactions

To build a QSAR model, the structure of each molecule in a dataset is represented by a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For this compound and its analogs, relevant descriptors would fall into several categories:

Steric Descriptors: These describe the size and shape of the molecule. For instance, the bulk of the 4-bromobenzyl group could be favorable if it fits well into a large hydrophobic pocket of a target, but detrimental if the pocket is small. Methods like Comparative Molecular Field Analysis (CoMFA) calculate steric fields around the molecules to map these effects. nih.govrsc.org

Electronic/Electrostatic Descriptors: These relate to the distribution of charge in the molecule. The electronegative oxygen and nitrogen atoms in the oxadiazole ring, and the bromine atom on the phenyl ring, create a specific electrostatic potential. This potential is critical for forming hydrogen bonds and electrostatic interactions with a biological target. nih.gov

Hydrophobic Descriptors: These quantify the water-fearing nature of different parts of the molecule. The cyclopropyl and bromophenyl groups are hydrophobic and likely contribute to binding through interactions with nonpolar amino acid residues.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the arrangement of atoms and bonds.

By analyzing a series of related 1,2,4-oxadiazole compounds, a QSAR study can reveal which of these descriptors are most strongly correlated with biological activity. manipal.edu

| Descriptor Type | Specific Descriptor Example | Relevance to this compound |

|---|---|---|

| Steric | Molar Refractivity (MR) | Quantifies the volume of the cyclopropyl and bromobenzyl groups. |

| Electronic | Partial Charges | Describes the charge distribution on the oxadiazole ring, influencing hydrogen bonding. |

| Hydrophobic | LogP | Represents the overall lipophilicity, affecting membrane permeability and hydrophobic interactions. |

| Hydrogen Bonding | Number of H-bond acceptors | The oxadiazole ring contains nitrogen and oxygen atoms that can act as H-bond acceptors. |

Development of Predictive Models for Structure-Interaction Relationships

Once the relevant descriptors are identified, statistical methods are used to build a mathematical model that relates them to biological activity. A common technique used in 3D-QSAR studies like CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) is Partial Least Squares (PLS) regression. rsc.orgnih.gov

The goal is to create a robust and predictive model. The reliability of a QSAR model is assessed through rigorous validation procedures: nih.gov

Internal Validation: Often performed using a leave-one-out cross-validation method, which yields a cross-validated correlation coefficient (q² or Rcv²). A q² value greater than 0.5 is generally considered indicative of a predictive model. nih.govnih.gov

External Validation: The model's predictive power is tested on a set of compounds (the test set) that were not used in its development. The predictive correlation coefficient (r²_pred or Rpred²) measures how well the model predicts the activity of these external compounds. nih.gov

A successful QSAR model for a series of 1,2,4-oxadiazole derivatives would yield a statistically significant equation that can be used to predict the biological activity of new, unsynthesized compounds. nih.govrsc.org The visual output of 3D-QSAR models, known as contour maps, provides intuitive, graphical representations of where steric bulk, positive or negative charges, and hydrophobic groups are likely to increase or decrease activity, guiding the rational design of more potent molecules. nih.govrsc.org

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Correlation Coefficient) | Measures the goodness of fit of the model for the training set data. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r²_pred (Predictive r² for test set) | Measures the external predictive ability of the model. | > 0.6 |

| F-value | A measure of the statistical significance of the model. | High values indicate significance |

Structure Activity Relationship Sar Investigations of 5 4 Bromobenzyl 3 Cyclopropyl 1,2,4 Oxadiazole and Its Analogs

Impact of Substituent Modifications on Molecular Interactions with Biological Targets (In Vitro and In Silico)

The 4-bromobenzyl group at the 5-position of the oxadiazole ring is a critical determinant of the compound's binding affinity and selectivity. The benzyl (B1604629) group itself provides a scaffold for hydrophobic interactions with the target protein. The bromine atom at the para position significantly influences the electronic properties and binding interactions of the entire moiety.

Halogen bonding is a non-covalent interaction where the electrophilic region of a halogen atom interacts with a nucleophilic site, such as a lone pair of electrons on a nitrogen or oxygen atom in a protein. The bromine atom in the 4-bromobenzyl group can act as a halogen bond donor, forming specific and directional interactions that can enhance binding affinity.

Furthermore, the position and nature of the substituent on the phenyl ring are crucial. Studies on analogous 3,5-disubstituted-1,2,4-oxadiazoles have shown that the presence and position of electron-withdrawing groups, like bromine, can modulate the electronic distribution of the ring and influence its interactions with the target. For instance, in a series of 1,2,4-oxadiazole (B8745197) derivatives, the nature of the substituent on the phenyl ring was found to be decisive for biological activity.

The following table illustrates the hypothetical impact of substitutions on the benzyl ring on binding affinity, based on general principles observed in similar compound series.

| Compound/Analog | Substitution on Benzyl Ring | Predicted Key Interactions | Hypothetical Impact on Binding Affinity |

| Parent Compound | 4-Bromo | Hydrophobic, Halogen Bonding | High |

| Analog 1 | 4-Chloro | Hydrophobic, Halogen Bonding | Similar to Bromo, potentially slightly weaker halogen bond |

| Analog 2 | 4-Methyl | Hydrophobic, van der Waals | Moderate, loss of halogen bonding |

| Analog 3 | 4-Methoxy | Hydrophobic, potential H-bond acceptor | Variable, depends on receptor pocket polarity |

| Analog 4 | Unsubstituted | Hydrophobic | Lower, loss of halogen bonding and electronic effects |

The cyclopropyl (B3062369) group, attached to the 3-position of the oxadiazole ring, is a small, rigid, and lipophilic moiety that can significantly impact a molecule's biological profile. researchgate.netnih.gov Its primary roles in this context are to provide a defined three-dimensional structure and to influence the compound's metabolic stability. nih.govhyphadiscovery.com

The rigid nature of the cyclopropyl ring restricts the conformational flexibility of the molecule. nih.gov This can be advantageous, as it may "lock" the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor. nih.gov This pre-organization can lead to higher binding affinity. The cyclopropyl group can also engage in favorable van der Waals interactions within hydrophobic pockets of a biological target. researchgate.net

From a metabolic standpoint, cyclopropyl groups are often introduced to block potential sites of oxidative metabolism. hyphadiscovery.com The C-H bonds in a cyclopropyl ring are stronger than those in a corresponding linear alkyl chain, making them less susceptible to cleavage by cytochrome P450 enzymes. nih.govhyphadiscovery.com This can lead to an improved pharmacokinetic profile. However, in some cases, particularly when attached to an amine, the cyclopropyl ring can be susceptible to metabolic activation. hyphadiscovery.com

| Feature | Influence of the Cyclopropyl Group | Consequence for Molecular Interactions |

| Conformational Rigidity | Restricts bond rotation, pre-organizes the molecule. nih.gov | Reduces entropic loss upon binding, potentially increasing affinity. nih.gov |

| Lipophilicity | Increases the non-polar character of the molecule. | Enhances binding to hydrophobic pockets. |

| Metabolic Stability | C-H bonds are less prone to oxidative metabolism. nih.govhyphadiscovery.com | Can increase the in vivo half-life of the compound. |

| Size and Shape | Provides a specific three-dimensional profile. | Can improve shape complementarity with the binding site. |

The 1,2,4-oxadiazole ring is a five-membered heterocycle that serves as a central scaffold for the substituents. nih.gov It is a bioisostere for ester and amide functionalities, meaning it can mimic their size, shape, and electronic properties while often providing improved metabolic stability and oral bioavailability. springernature.com The nitrogen and oxygen atoms in the ring are potential hydrogen bond acceptors, which can form crucial interactions with amino acid residues in a protein's active site. nih.gov

Identification of Pharmacophoric Features and Binding Motifs for Specific Molecular Targets

A pharmacophore model for this class of compounds would likely include several key features based on the roles of its constituent parts. These features represent the essential spatial and electronic properties required for biological activity.

A Hydrogen Bond Acceptor Feature: Provided by the nitrogen and oxygen atoms of the 1,2,4-oxadiazole ring.

A Hydrophobic/Aromatic Feature: Represented by the benzyl ring.

A Halogen Bond Donor Feature: The bromine atom on the benzyl ring.

A Hydrophobic/Alicyclic Feature: The cyclopropyl group.

The spatial arrangement of these features is critical. The 1,2,4-oxadiazole ring acts as a rigid linker, defining the distance and orientation between the cyclopropyl group and the 4-bromobenzyl moiety. A hypothetical binding motif would involve the 4-bromobenzyl group inserting into a hydrophobic pocket, with the bromine atom forming a specific halogen bond. Simultaneously, the cyclopropyl group would occupy a smaller hydrophobic sub-pocket, while the oxadiazole core could interact with polar residues at the entrance or within the binding site.

Quantitative Structure-Activity Relationship (QSAR) studies on related 1,2,4-oxadiazole derivatives have demonstrated the importance of steric, electronic, and lipophilic parameters in determining their biological activity. acs.org These studies often reveal that specific substitutions at the 3- and 5-positions are crucial for potency and selectivity. nih.gov

Mechanistic Insights into Ligand-Target Recognition and Binding

The initial recognition between 5-(4-bromobenzyl)-3-cyclopropyl-1,2,4-oxadiazole and its biological target is likely driven by a combination of long-range electrostatic interactions and hydrophobic effects. As the ligand approaches the binding site, it orients itself to maximize favorable interactions.

The binding process can be envisioned as a multi-step event:

Initial Docking: The ligand enters the binding pocket, guided by hydrophobic interactions involving the benzyl and cyclopropyl groups.

Conformational Adjustment: Both the ligand and the protein may undergo slight conformational changes to achieve an optimal fit (induced fit). The rigidity of the cyclopropyl and oxadiazole components limits the ligand's conformational adjustments.

Formation of Specific Interactions: Key non-covalent bonds are formed, including halogen bonds from the bromine atom, hydrogen bonds to the oxadiazole ring, and van der Waals contacts. These specific interactions are crucial for high-affinity binding and are the final step in locking the ligand into its bioactive pose.

In silico molecular docking studies on analogous heterocyclic compounds have been instrumental in visualizing these binding modes. nih.govnih.govuctm.edu Such studies can predict the likely orientation of the ligand in the active site and identify the key amino acid residues involved in the interaction, providing a detailed picture of the ligand-target recognition process at the atomic level.

Advanced Derivatization and Analog Development of the 1,2,4 Oxadiazole Scaffold

Synthesis of Novel Analogs through Functionalization of the Core Structure

The 1,2,4-oxadiazole (B8745197) ring, while relatively stable, can undergo various transformations to yield novel analogs. chim.it Functionalization typically involves either modification of the core structure or complete synthesis from different starting materials to introduce diversity at the 3- and 5-positions. researchgate.net

One of the primary methods for creating analogs is through the synthesis of new 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov The general synthesis involves the O-acylation of an amidoxime (B1450833) followed by cyclodehydration. nih.govnih.gov By varying the nitrile and carboxylic acid starting materials, a wide array of analogs can be produced. For instance, to create analogs of the target compound, cyclopropanecarboxamidoxime could be reacted with various substituted phenylacetic acids, or alternatively, 4-bromophenylacetamidoxime could be reacted with different cycloalkanecarboxylic acids.

The reactivity of the 1,2,4-oxadiazole ring itself presents opportunities for derivatization. The ring possesses a low level of aromaticity and a cleavable O-N bond, making it susceptible to thermal or photochemical rearrangements to form other heterocyclic systems. chim.itresearchgate.net For example, the Boulton-Katritzky rearrangement allows for the transformation of 1,2,4-oxadiazoles into other heterocycles, depending on the substituents and reaction conditions. chim.it While direct substitution on the oxadiazole ring is challenging, ring-opening strategies followed by recyclization can provide access to functionalized analogs that would be difficult to synthesize directly.

Table 1: Synthetic Strategies for 1,2,4-Oxadiazole Analogs

| Synthesis Route | Description | Key Reactants | Potential Analogs of Target Compound |

|---|---|---|---|

| Amidoxime Acylation/Cyclization | A two-step process where an amidoxime is acylated and then cyclized, usually via dehydration, to form the oxadiazole ring. researchgate.netnih.gov | Amidoximes, Carboxylic Acids (or derivatives like acyl chlorides) | Analogs with different substituents at the 3-position (e.g., other alkyl/aryl groups instead of cyclopropyl) or 5-position (e.g., different substituted benzyl (B1604629) groups). |

| 1,3-Dipolar Cycloaddition | A [3+2] cycloaddition reaction between a nitrile oxide and a nitrile to form the 1,2,4-oxadiazole ring. researchgate.net | Nitrile Oxides, Nitriles | Provides an alternative route to a wide range of substituted oxadiazoles (B1248032). |

| Oxidative Cyclization | Formation of the oxadiazole ring through oxidative coupling, for instance, from N-acyl amidines or amidines and methylarenes. nih.govmdpi.com | N-acyl amidines, Amidines | Allows for synthesis under mild conditions and can tolerate various functional groups. |

| Rearrangement Reactions | Thermal or photochemical rearrangement of a substituted 1,2,4-oxadiazole to yield a different heterocyclic system. chim.itresearchgate.net | Substituted 1,2,4-oxadiazole | Isomeric oxadiazoles or other five-membered heterocycles. |

Chemo- and Regioselective Transformations of the Bromobenzyl Moiety

The 4-bromobenzyl group is an exceptionally useful handle for introducing molecular diversity due to the reactivity of the aryl bromide in various cross-coupling reactions. These transformations are typically chemo- and regioselective, occurring at the carbon-bromine bond without disturbing the rest of the molecule.

Palladium-catalyzed cross-coupling reactions are paramount for this purpose. The Suzuki-Miyaura coupling, for instance, allows for the reaction of the aryl bromide with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of a wide range of alkyl, alkenyl, or (hetero)aryl groups at the 4-position of the benzyl ring. mdpi.com Similarly, Sonogashira coupling with terminal alkynes introduces alkynyl moieties, which can serve as precursors for further transformations or as structural elements themselves.

The Buchwald-Hartwig amination provides a route to synthesize aniline (B41778) derivatives by coupling the aryl bromide with various amines, amides, or carbamates. This introduces nitrogen-containing functional groups, which can significantly alter the physicochemical properties of the parent compound. Other useful transformations include Stille coupling (using organotin reagents), Heck coupling (with alkenes), and cyanation reactions to introduce a nitrile group. These methods collectively offer a powerful toolkit for the late-stage functionalization of the 5-(4-bromobenzyl)-3-cyclopropyl-1,2,4-oxadiazole scaffold.

Table 2: Cross-Coupling Reactions for Derivatization of the Bromobenzyl Moiety

| Reaction Name | Coupling Partner | Resulting Functional Group | Catalyst/Conditions |

|---|---|---|---|

| Suzuki-Miyaura Coupling | (Hetero)aryl boronic acid/ester | Biaryl or Aryl-heteroaryl | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amine, Amide | Aryl-amine, Aryl-amide | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

| Heck Coupling | Alkene | Aryl-alkene (Styrene derivative) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Stille Coupling | Organostannane (R-SnBu₃) | Aryl-R | Pd catalyst (e.g., Pd(PPh₃)₄) |

| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Aryl-nitrile (Benzonitrile derivative) | Pd catalyst |

Diversification Strategies Involving the Cyclopropyl (B3062369) Group

The cyclopropyl group is a "privileged scaffold" in medicinal chemistry, valued for its ability to introduce conformational rigidity and a unique spatial arrangement of substituents. nih.gov While chemically robust, several strategies exist for its diversification or replacement to modulate biological activity.

One approach involves the synthesis of analogs with substituted cyclopropane (B1198618) rings. Chemoenzymatic strategies have been developed for the stereoselective synthesis of cyclopropyl ketones, which can then be chemically diversified into a variety of functionalized cyclopropane scaffolds. nih.govbohrium.com This allows for the introduction of substituents directly onto the cyclopropyl ring of the target molecule.

Another strategy is the bioisosteric replacement of the cyclopropyl group with other small, strained rings (e.g., cyclobutyl) or acyclic alkyl groups (e.g., isopropyl, tert-butyl) to probe the structure-activity relationship. The synthesis would involve using the corresponding carboxylic acid or nitrile in the initial formation of the 1,2,4-oxadiazole ring. Furthermore, modern synthetic methods are emerging for the functionalization of C-H bonds adjacent to cyclopropane rings, which could provide a route for late-stage derivatization. N-fluorocyclopropyl groups, for example, are of interest to medicinal chemists and can be accessed through the diversification of N-fluorovinyl moieties. acs.org

Table 3: Modification and Replacement Strategies for the Cyclopropyl Group

| Strategy | Description | Example Modification/Replacement | Synthetic Approach |

|---|---|---|---|

| Ring Substitution | Introduction of functional groups directly onto the cyclopropyl ring. | Methylcyclopropyl, Hydroxymethylcyclopropyl | Synthesis of a functionalized cyclopropyl precursor (e.g., a substituted cyclopropanecarboxylic acid) prior to oxadiazole formation. nih.gov |

| Bioisosteric Replacement | Substitution of the cyclopropyl ring with other groups to explore steric and electronic requirements. | Cyclobutyl, Isopropyl, Oxetanyl | Use of alternative starting materials (e.g., cyclobutanecarboxylic acid) in the oxadiazole synthesis. |

| Ring Size Variation | Using homologous cycloalkane rings to alter the spatial projection of the substituent. | Cyclopentyl, Cyclohexyl | Use of cyclopentanecarboxylic acid or cyclohexanecarboxylic acid during synthesis. |

| Introduction of Heteroatoms | Replacing a methylene (B1212753) unit of the ring with a heteroatom. | Azetidinyl, Oxetanyl | Use of heterocyclic carboxylic acids as precursors. |

Development of Multi-Heterocyclic Systems Incorporating 1,2,4-Oxadiazole (e.g., Bis-1,2,4-oxadiazoles)

Connecting two or more heterocyclic rings is a common strategy to develop molecules with enhanced biological activity or novel pharmacological profiles. For the 1,2,4-oxadiazole scaffold, this can be achieved by synthesizing bis-1,2,4-oxadiazoles or by linking the oxadiazole to other heterocyclic systems.

The synthesis of bis-1,2,4-oxadiazoles has been achieved through several convenient routes. One method involves a one-pot reaction of diazidoglyoxime esters with triphenylphosphine, which proceeds via a subsequent Staudinger/aza-Wittig reaction to produce the bis-1,2,4-oxadiazole core in good yields. arkat-usa.org Another efficient route utilizes a tandem Staudinger/aza-Wittig reaction starting from diaziglyoxime and isocyanates. nih.gov These methods allow for the creation of symmetrical or unsymmetrical bis-oxadiazoles with various substituents. For example, a bis-oxadiazole analog of the target compound could be envisioned where two 3-cyclopropyl-1,2,4-oxadiazole units are linked together, with the 4-bromobenzyl group attached to one or both of the rings.

Alternatively, the functional handles on the this compound molecule can be used to append other heterocyclic rings. For instance, following a Suzuki coupling on the bromobenzyl moiety, a pyridine, pyrimidine, or indole (B1671886) ring could be introduced. This creates a multi-heterocyclic system where the 1,2,4-oxadiazole acts as a core or a linking scaffold. Such molecular hybridization is a powerful strategy for exploring chemical space and generating novel drug candidates. nih.gov

Table 4: Synthetic Approaches to Multi-Heterocyclic Systems

| System Type | Synthetic Approach | Starting Materials | Key Features |

|---|---|---|---|

| Bis-1,2,4-oxadiazoles | Tandem Staudinger/Aza-Wittig Reaction nih.gov | Diaziglyoxime, Isocyanates, Triphenylphosphine | Efficient, scalable routes to symmetrical or unsymmetrical diamino-bis-1,2,4-oxadiazoles. |

| Bis-1,2,4-oxadiazoles | One-pot Staudinger/Aza-Wittig Reaction arkat-usa.org | Diazidoglyoxime esters, Triphenylphosphine | Good overall yields for bis-1,2,4-oxadiazoles with various ester-derived substituents. |

| Hybrid Heterocycles | Cross-Coupling Reactions | This compound, Heterocyclic boronic acids/amines | Links the oxadiazole scaffold to other heterocycles (e.g., quinoline, imidazole) via the benzyl ring. nih.gov |

Potential Applications in Chemical Biology and Advanced Materials Research

Development of 1,2,4-Oxadiazoles as Molecular Probes for Biological Pathways (e.g., Nrf2-ARE activators for pathway elucidation)

The 1,2,4-oxadiazole (B8745197) scaffold has been identified as a core component in the development of activators for the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. acs.org This pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Molecules that can activate Nrf2 are valuable as molecular probes to study the intricacies of this pathway and as potential therapeutic agents for diseases associated with oxidative stress. nih.gov

Research has shown that certain 1,2,4-oxadiazole derivatives can directly activate Nrf2, leading to the upregulation of downstream antioxidant genes. acs.orgnih.gov The mechanism often involves the disruption of the interaction between Nrf2 and its endogenous repressor, Keap1. nih.gov For instance, studies on various 1,2,4-oxadiazole-based compounds have demonstrated their ability to induce the Nrf2 pathway, thereby providing anti-inflammatory and neuroprotective effects. nih.govmdpi.com

While direct studies on 5-(4-bromobenzyl)-3-cyclopropyl-1,2,4-oxadiazole as an Nrf2 activator are not available, its structural features suggest potential in this area. The electrophilic nature of the oxadiazole ring, combined with the lipophilicity imparted by the bromobenzyl group, could facilitate cellular uptake and interaction with the Nrf2/Keap1 complex. The table below summarizes the Nrf2 activation potential of some reported 1,2,4-oxadiazole derivatives, which could serve as a basis for the future investigation of this compound.

Table 1: Examples of 1,2,4-Oxadiazole Derivatives as Nrf2 Activators

| Compound | Biological Effect | Reference |

|---|---|---|

| Phenolic 1,2,4-oxadiazole derivatives | Suppressed ROS by 3-fold and activated Nrf2 by 2-fold in HepG-2 cells. | nih.gov |

Application as Chiral Catalysts in Enantioselective Synthesis

The use of specific chemical compounds as chiral catalysts is crucial for enantioselective synthesis, enabling the production of single-enantiomer drugs and other fine chemicals. While the application of 1,2,4-oxadiazole derivatives as chiral catalysts is not a widely documented area of research, the structural rigidity and potential for introducing chiral centers make them interesting candidates for exploration in this field. The development of novel chiral ligands and catalysts is an ongoing effort in organic chemistry. Given the stability of the 1,2,4-oxadiazole ring, it could serve as a scaffold for the attachment of catalytically active metal centers and chiral directing groups. The cyclopropyl (B3062369) and benzyl (B1604629) moieties of this compound could be functionalized to create a chiral environment around a catalytic site.

Exploration of Optical Properties and Potential in Materials Science

Heterocyclic compounds, including oxadiazole derivatives, are of significant interest in materials science due to their unique optical and electronic properties. researchgate.net The 1,2,4-oxadiazole ring, in particular, is known for its thermal stability and electron-accepting nature, which are desirable characteristics for materials used in electronic devices. researchgate.net

While 1,3,4-oxadiazoles are more commonly studied for their luminescent properties, 1,2,4-oxadiazoles also possess the potential for fluorescence. researchgate.net The photophysical properties of these compounds are highly dependent on the nature and substitution pattern of the aromatic rings attached to the oxadiazole core. The presence of the 4-bromobenzyl group in this compound could influence its absorption and emission spectra. The bromine atom, being a heavy atom, might also induce phosphorescence. Detailed photophysical studies would be necessary to fully characterize the fluorescent properties of this specific compound.

Derivatives of oxadiazoles (B1248032) are well-known for their application as electron-transporting materials in Organic Light Emitting Diodes (OLEDs). rsc.org Their high electron affinity and thermal stability make them suitable for this purpose. researchgate.net The electron-deficient nature of the 1,2,4-oxadiazole ring in this compound suggests its potential utility in OLEDs, possibly as an electron-transporting or an emitting layer component. Furthermore, oxadiazole derivatives have been investigated as scintillators, which are materials that emit light upon exposure to ionizing radiation. researchgate.net

Role in Agrochemical Research for Mechanistic Studies (e.g., Herbicidal, Insecticidal, Fungicidal Mode of Action)

The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in the development of new agrochemicals. rsc.orgresearchgate.net Various derivatives have shown promising herbicidal, insecticidal, and fungicidal activities. rsc.orgresearchgate.net The study of these compounds can provide valuable insights into their mode of action, leading to the development of more effective and selective crop protection agents.

The presence of a halogenated benzyl group, such as the 4-bromobenzyl moiety in this compound, is a common feature in many active agrochemical compounds. This group can enhance the lipophilicity of the molecule, facilitating its penetration through biological membranes of pests and pathogens. The cyclopropyl group can also contribute to the biological activity and metabolic stability of the compound.

Several 1,2,4-oxadiazole derivatives have been commercialized or are in late-stage development as pesticides, such as tioxazafen (B1208442) and flufenoxadiazam. rsc.org Research into new 1,2,4-oxadiazole-based agrochemicals is ongoing, with a focus on understanding their structure-activity relationships and mechanism of action to design more potent and environmentally benign products.

Table 2: Agrochemical Potential of 1,2,4-Oxadiazole Derivatives

| Compound Type | Biological Activity | Reference |

|---|---|---|

| Tioxazafen | Nematicide | rsc.org |

| Flufenoxadiazam | Acaricide | rsc.org |

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthetic Methodologies for 1,2,4-Oxadiazoles

The chemical synthesis of 1,2,4-oxadiazoles is evolving towards more environmentally friendly and efficient methods, aligning with the principles of green chemistry. lifechemicals.com Traditional synthetic routes are often being replaced by innovative techniques that reduce waste, minimize energy consumption, and utilize less hazardous materials.

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities. chim.itresearchgate.net For the synthesis of 1,2,4-oxadiazoles, microwave-assisted methods have been successfully employed for key steps such as the cyclization of amidoximes with carboxylic acids or their derivatives. chim.itmdpi.com This approach not only enhances efficiency but also aligns with green chemistry principles by reducing energy consumption. lifechemicals.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for green synthesis. researchgate.net Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov This method has been successfully applied to the synthesis of various heterocyclic compounds, including 1,2,4-oxadiazoles, often under milder conditions and with shorter reaction times compared to conventional heating. researchgate.netelsevierpure.com

Catalyst-Free and Solvent-Free Approaches: A significant push in green synthesis is the reduction or elimination of catalysts and volatile organic solvents. mdpi.com Researchers are exploring catalyst-free reactions, often facilitated by microwave or ultrasound energy, to simplify purification processes and reduce environmental impact. nih.gov Solvent-free reactions, or those conducted in environmentally benign solvents like water, are also gaining prominence. researchgate.net For instance, the synthesis of 1,2,4-oxadiazoles has been achieved in aqueous media, offering a greener alternative to traditional organic solvents. researchgate.net

Novel Catalytic Systems: The development of novel, reusable, and non-toxic catalysts is a key area of innovation. Graphene oxide (GO) has been investigated as a metal-free, heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. scielo.brexlibrisgroup.com GO can act as a dual-function catalyst, possessing both acidic and oxidizing properties, facilitating the reaction under mild conditions and allowing for easy recovery and reuse. scielo.brexlibrisgroup.com

| Green Synthesis Technique | Key Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced purity. chim.itresearchgate.net |

| Ultrasound-Assisted Synthesis | Accelerated reaction rates, milder conditions, improved yields. researchgate.netnih.gov |

| Catalyst-Free/Solvent-Free | Simplified purification, reduced waste, lower environmental impact. nih.govmdpi.com |

| Graphene Oxide Catalysis | Metal-free, reusable, mild reaction conditions. scielo.brexlibrisgroup.com |

Advanced Computational Approaches for Structure-Function Prediction

The design and development of novel 1,2,4-oxadiazole (B8745197) derivatives are increasingly being driven by advanced computational methods. These in silico techniques allow for the prediction of physicochemical properties and biological activities, thereby streamlining the drug discovery process and reducing the reliance on extensive and costly experimental screening.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For 1,2,4-oxadiazole derivatives, 3D-QSAR models have been developed to understand the structural requirements for various biological targets, such as anticancer and antimicrobial activities. nih.govsemanticscholar.org These models provide insights into how different substituents on the oxadiazole ring influence activity and guide the design of more potent analogs. nih.govnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific target protein. chim.it Molecular docking studies have been extensively used to investigate the binding modes of 1,2,4-oxadiazole derivatives with various enzymes and receptors. scielo.brresearchgate.net By visualizing these interactions, researchers can understand the key structural features responsible for biological activity and rationally design new molecules with improved binding affinity and selectivity. chim.itnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its biological target over time. scielo.br These simulations can assess the stability of the ligand-protein complex and provide a more realistic representation of the binding event than static docking models. nih.gov For 1,2,4-oxadiazole-based compounds, MD simulations have been used to validate docking results and to gain a deeper understanding of the binding energetics and conformational changes that occur upon ligand binding. lifechemicals.comnih.gov

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups necessary for biological activity. researchgate.net By identifying the common pharmacophoric features of a set of active 1,2,4-oxadiazole derivatives, new molecules with similar features can be designed and screened virtually. researchgate.net This approach is particularly useful in the early stages of drug discovery for identifying novel scaffolds and lead compounds.

| Computational Approach | Application in 1,2,4-Oxadiazole Research |

| 3D-QSAR | Predicting biological activity and guiding the design of more potent analogs. nih.govsemanticscholar.org |

| Molecular Docking | Elucidating binding modes with biological targets. scielo.brresearchgate.net |

| Molecular Dynamics | Assessing the stability of ligand-protein complexes. scielo.brnih.gov |

| Pharmacophore Modeling | Identifying key structural features for virtual screening and lead discovery. researchgate.net |

Development of Novel Analytical Techniques for Characterization

The precise characterization of newly synthesized compounds is crucial for ensuring their purity, identity, and structural integrity. While standard analytical techniques are routinely employed, ongoing developments aim to provide more detailed structural information and higher sensitivity.

Mass Spectrometry (MS): Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of 1,2,4-oxadiazole derivatives. nih.gov Electron impact (EI) and chemical ionization (CI) are common ionization techniques used to study the fragmentation patterns of these compounds, which can provide valuable structural information. nih.gov High-resolution mass spectrometry (HRMS) is particularly important for confirming the elemental composition of novel compounds with high accuracy. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for elucidating the detailed molecular structure of 1,2,4-oxadiazoles. 1H and 13C NMR are routinely used to determine the connectivity of atoms within the molecule. nih.govexlibrisgroup.com 15N NMR can also provide valuable information about the electronic environment of the nitrogen atoms in the oxadiazole ring. researchgate.net Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can be employed to unambiguously assign all proton and carbon signals, especially for complex derivatives.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and conformational details. mdpi.com For 1,2,4-oxadiazole derivatives, X-ray crystallography has been used to confirm the planar structure of the oxadiazole ring and to study the spatial arrangement of its substituents. researchgate.net This information is invaluable for understanding structure-activity relationships and for validating computational models.

Chromatographic Techniques: Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring reaction progress and assessing the purity of synthesized compounds. nih.govnih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of complex mixtures and for the rapid characterization of synthesized libraries of 1,2,4-oxadiazole derivatives. researchgate.net

| Analytical Technique | Information Provided |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. nih.gov |

| NMR Spectroscopy | Detailed molecular structure and connectivity. nih.govexlibrisgroup.com |

| X-ray Crystallography | Precise three-dimensional structure, bond lengths, and angles. mdpi.com |